(S)-(+)-Clenbuterol
(S)-(+)-Clenbuterol
(S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol.
Brand Name:
Vulcanchem
CAS No.:
50499-60-0
VCID:
VC0024199
InChI:
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1
SMILES:
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Molecular Formula:
C12H18Cl2N2O
Molecular Weight:
277.19 g/mol
(S)-(+)-Clenbuterol
CAS No.: 50499-60-0
Reference Standards
VCID: VC0024199
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19 g/mol
CAS No. | 50499-60-0 |
---|---|
Product Name | (S)-(+)-Clenbuterol |
Molecular Formula | C12H18Cl2N2O |
Molecular Weight | 277.19 g/mol |
IUPAC Name | (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol |
Standard InChI | InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1 |
Standard InChIKey | STJMRWALKKWQGH-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O |
SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Description | (S)-clenbuterol is the (S)-enantiomer of clenbuterol. It is an enantiomer of a (R)-clenbuterol. |
Synonyms | (αS)-4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol; _x000B_(+)-Clenbuterol; (S)-Clenbuterol; |
PubChem Compound | 688428 |
Last Modified | Nov 11 2021 |
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